molecular formula C24H30N2O5S2 B11345470 Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11345470
M. Wt: 490.6 g/mol
InChI Key: KYGSADFPWPNOCU-UHFFFAOYSA-N
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Description

ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the piperidine and phenylmethanesulfonyl groups. Common reagents used in these reactions include sulfur sources, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    Zileuton: A leukotriene synthesis inhibitor used in the management of asthma.

The uniqueness of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other benzothiophene derivatives.

Properties

Molecular Formula

C24H30N2O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H30N2O5S2/c1-2-31-24(28)21-19-10-6-7-11-20(19)32-23(21)25-22(27)18-12-14-26(15-13-18)33(29,30)16-17-8-4-3-5-9-17/h3-5,8-9,18H,2,6-7,10-16H2,1H3,(H,25,27)

InChI Key

KYGSADFPWPNOCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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